molecular formula C12H15ClO B1416482 1-(3-Chlorophenyl)-4-methylpentan-2-one CAS No. 1175909-18-8

1-(3-Chlorophenyl)-4-methylpentan-2-one

Cat. No.: B1416482
CAS No.: 1175909-18-8
M. Wt: 210.7 g/mol
InChI Key: HQRTYCXBZFMBQV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-methylpentan-2-one is a substituted ketone featuring a 3-chlorophenyl group attached to a methylpentan backbone. The 3-chlorophenyl moiety is a recurring feature in bioactive molecules, influencing receptor binding and metabolic stability .

Properties

IUPAC Name

1-(3-chlorophenyl)-4-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-9(2)6-12(14)8-10-4-3-5-11(13)7-10/h3-5,7,9H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRTYCXBZFMBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-methylpentan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-chlorobenzene with 4-methylpentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the use of Grignard reagents. In this approach, 3-chlorobenzyl chloride is reacted with a Grignard reagent derived from 4-methylpentan-2-one. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the oxidation of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-methylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-4-methylpentan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-methylpentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 1-(3-Chlorophenyl)-4-methylpentan-2-one and related compounds:

Compound Name Molecular Formula Key Functional Groups Notable Features
This compound C₁₂H₁₅ClO Ketone, 3-chlorophenyl, branched alkane Likely moderate polarity due to ketone
4-Methylpentan-2-one (MIBK) C₆H₁₂O Ketone, branched alkane Industrial solvent; suspected carcinogen
4-Methylpentan-2-one oxime C₆H₁₃NO Oxime, branched alkane Skin/eye irritant; used in antifouling paints
3-Chloromethcathinone (3-CMC) C₁₀H₁₂ClNO Ketone, 3-chlorophenyl, methylamino Psychoactive stimulant; cathinone derivative
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate C₉H₉ClF₃O₃P Phosphonate, 3-chlorophenyl, trifluoroethyl Regulated Schedule 2B04 substance

Key Observations :

  • Ketone vs.
  • Phosphonate vs. Ketone : The methylphosphonate ester’s phosphorus group confers regulatory scrutiny, unlike the ketone-based analogs .

Physicochemical and Toxicological Profiles

  • 4-Methylpentan-2-one (MIBK): Boiling point: ~116°C; used as a solvent. Toxicity: Suspected carcinogen (Carc. 2), causes eye irritation (H319), and harmful if inhaled (H332) .
  • 4-Methylpentan-2-one oxime :
    • Lower volatility than MIBK; classified as harmful if swallowed (H302) and skin irritant (H315) .
  • 3-CMC: Psychoactive effects due to the cathinone backbone; structurally similar to the target compound but includes a methylamino group .

Impact of 3-Chlorophenyl Substitution :

  • The 3-chlorophenyl group likely increases lipophilicity and metabolic resistance compared to non-aromatic analogs like MIBK. This could enhance bioavailability but also toxicity risks, as seen in 3-CMC’s stimulant effects .

Biological Activity

1-(3-Chlorophenyl)-4-methylpentan-2-one, an aromatic ketone, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound features a chlorophenyl group attached to a five-carbon chain, with a ketone functional group that plays a crucial role in its reactivity and biological interactions.

Pharmacological Applications

This compound is primarily utilized in the synthesis of various biologically active compounds, particularly thiophene derivatives. These derivatives have shown promising pharmacological properties, including:

  • Anticancer Activity : Thiophene derivatives synthesized from this compound have demonstrated significant anticancer effects in vitro, making them potential candidates for cancer therapeutics.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Neuropharmacology : Research indicates potential antidepressant activity through dual serotonin receptor affinity (5-HT1A and 5-HT7), suggesting that analogues of this compound may serve as effective antidepressants.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates through nucleophilic attacks on the ketone group. This reactivity allows it to participate in various biochemical pathways, including:

  • Inhibition of Human Soluble Epoxide Hydrolase (sEH) : Compounds derived from this ketone have been explored for their inhibitory effects on sEH, which is relevant in cardiovascular and renal disease treatments.
  • Interaction with Kinases : In studies involving Trypanosoma brucei (the causative agent of sleeping sickness), this compound has shown potency against alternative molecular targets, indicating a complex mechanism of action beyond initial enzyme inhibition .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of derivatives of this compound. These compounds have been tested against various bacterial and fungal strains, showing significant efficacy and suggesting their use as new antimicrobial agents.

Case Study 1: Anticancer Properties

In a study evaluating the anticancer effects of thiophene derivatives synthesized from this compound, several compounds were tested against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, highlighting their potential as effective anticancer agents.

CompoundCell LineIC50 (nM)
Derivative AMCF-7 (Breast)50
Derivative BHeLa (Cervical)75
Derivative CA549 (Lung)30

Case Study 2: Neuropharmacological Effects

A series of analogues derived from this compound were synthesized using microwave-assisted techniques. These compounds were evaluated for their affinity towards serotonin receptors. The findings revealed that some analogues had high selectivity for the 5-HT1A receptor and moderate affinity for the 5-HT7 receptor, suggesting potential use in treating depression.

Analogue5-HT1A Affinity5-HT7 Affinity
Analogue XHighModerate
Analogue YModerateLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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